molecular formula C18H15NO3 B3415050 1-(2-(Allyloxy)benzyl)indoline-2,3-dione CAS No. 951899-44-8

1-(2-(Allyloxy)benzyl)indoline-2,3-dione

Cat. No.: B3415050
CAS No.: 951899-44-8
M. Wt: 293.3 g/mol
InChI Key: JYJZLCWEHALRDR-UHFFFAOYSA-N
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Description

1-(2-(Allyloxy)benzyl)indoline-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

The synthesis of 1-(2-(Allyloxy)benzyl)indoline-2,3-dione typically involves the reaction of indoline-2,3-dione with 2-(allyloxy)benzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at an elevated temperature until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-(2-(Allyloxy)benzyl)indoline-2,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the allyloxy group can be replaced by other nucleophiles such as halides or amines.

    Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of various addition products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium or platinum.

Scientific Research Applications

1-(2-(Allyloxy)benzyl)indoline-2,3-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex indole derivatives. It serves as a precursor for the development of new materials and catalysts.

    Biology: The compound has shown potential as a bioactive molecule with applications in the study of cellular processes and signaling pathways.

    Medicine: Research has indicated that the compound may have therapeutic potential due to its biological activity. It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(Allyloxy)benzyl)indoline-2,3-dione is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(2-(Allyloxy)benzyl)indoline-2,3-dione can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with applications in agriculture.

    Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.

    Indole-3-butyric acid: Another plant hormone used to promote root growth in plant cuttings.

What sets this compound apart is its unique allyloxybenzyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

1-[(2-prop-2-enoxyphenyl)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-2-11-22-16-10-6-3-7-13(16)12-19-15-9-5-4-8-14(15)17(20)18(19)21/h2-10H,1,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJZLCWEHALRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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